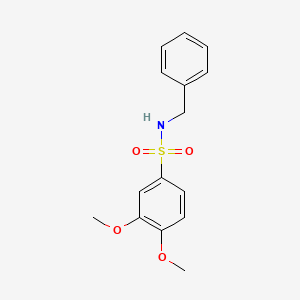

N-Benzyl-3,4-dimethoxybenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVQTFXBJRYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 3,4 Dimethoxybenzenesulfonamide

Foundational Synthetic Strategies for N-Benzyl-3,4-dimethoxybenzenesulfonamide

The synthesis of the core structure of this compound is primarily achieved through well-established chemical reactions. These foundational strategies involve the coupling of an amine with a sulfonyl chloride or the alkylation of a primary sulfonamide.

Approaches Involving Sulfonylation Reactions of Amines

The most direct and common method for synthesizing this compound is the reaction between benzylamine (B48309) and 3,4-dimethoxybenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

This synthetic approach is a two-step process that first involves treating a sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. nsf.gov This intermediate can then be further modified. The versatility of this reaction allows for the synthesis of a wide array of N-substituted sulfonamides by varying the amine component.

| Amine | Sulfonylating Agent | Base | Solvent | Outcome |

| Benzylamine | 3,4-Dimethoxybenzenesulfonyl Chloride | Triethylamine / Pyridine | Dichloromethane (B109758) / THF | This compound |

| 3,4-Difluoroaniline (B56902) | 3,4-Dimethoxybenzenesulfonyl Chloride | Triethylamine | Not specified | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide nih.gov |

| (3,4-Methylenedioxyphenyl)methylamine | Arylsulfonyl Chlorides | Aqueous Base | Water | N-[(3,4-Methylenedioxyphenyl)methyl]arylsulfonamides researchgate.net |

Utilization of 3,4-Dimethoxybenzenesulfonyl Chloride Precursors

The key starting material for the sulfonylation of benzylamine is 3,4-dimethoxybenzenesulfonyl chloride. nih.gov This precursor is typically synthesized through the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551) (veratrole) with chlorosulfonic acid. The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring, facilitating the sulfonation process.

The utility of 3,4-dimethoxybenzenesulfonyl chloride is demonstrated in its reaction with various amines to form the corresponding sulfonamides. For instance, its reaction with 3,4-difluoroaniline in the presence of triethylamine yields N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide. nih.gov This highlights the precursor's role as a versatile building block in the synthesis of a range of sulfonamide derivatives.

Role of Benzylamine Derivatives in N-Alkylation and Coupling

An alternative and powerful strategy for synthesizing this compound involves the N-alkylation of a pre-formed sulfonamide. This two-step method begins with the synthesis of the primary sulfonamide, 3,4-dimethoxybenzenesulfonamide (B1604715), from the reaction of 3,4-dimethoxybenzenesulfonyl chloride with ammonia. In the subsequent step, this primary sulfonamide is deprotonated by a base to form a nucleophilic sulfonamide anion, which then reacts with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, to yield the final N-benzylated product. nsf.govresearchgate.net

Bases like sodium hydride (NaH) or lithium hydride (LiH) are often employed in a polar aprotic solvent like N,N-dimethylformamide (DMF) for this alkylation step. researchgate.net This method is particularly advantageous when constructing derivatives with various substituents on the benzyl group, as it allows for the use of a wide range of commercially or synthetically available benzyl halides. nih.gov

| Sulfonamide | Alkylating Agent | Base | Solvent | Outcome |

| N-[(3,4-Methylenedioxyphenyl)methyl]arylsulfonamides | Benzyl chloride | LiH / NaH | DMF | N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides researchgate.net |

| Primary Sulfonamide | Benzyl bromide | NaOH | Not specified | N-Benzyl-sulfonamide nsf.gov |

Advanced Synthetic Modifications and Derivatization

Beyond the synthesis of the parent compound, significant research focuses on creating derivatives of this compound to explore structure-activity relationships for various applications. These modifications typically target the benzyl moiety or the dimethoxybenzene ring.

Introduction of Varied Substituents on the Benzyl Moiety

Introducing a variety of chemical groups onto the benzyl portion of the molecule is a common derivatization strategy. This is readily achieved by employing substituted benzylamines or substituted benzyl halides in the foundational synthetic schemes described above. For example, using a substituted benzylamine in the initial sulfonylation reaction or a substituted benzyl halide in the N-alkylation step allows for the systematic modification of the benzyl ring. nih.gov

The literature describes the synthesis of sulfonamides bearing activated benzyl groups like p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB). nih.gov These groups are not only introduced to study their electronic and steric effects but are also often used as protecting groups that can be cleaved under specific conditions. nih.gov This approach provides access to a large library of compounds with diverse functionalities on the benzyl ring, which is crucial for medicinal chemistry applications. nih.gov

Functionalization of the Dimethoxybenzene Ring

Modifying the 3,4-dimethoxybenzene ring of this compound presents another avenue for derivatization. While direct functionalization of the final product via electrophilic aromatic substitution is conceivable, a more controlled and common approach involves using a pre-functionalized 3,4-dimethoxybenzenesulfonyl chloride precursor.

By starting with a veratrole derivative that already contains an additional substituent (e.g., a nitro, halogen, or alkyl group), one can synthesize a corresponding substituted 3,4-dimethoxybenzenesulfonyl chloride. The subsequent reaction of this functionalized precursor with benzylamine would then yield an this compound derivative with a specific modification on the dimethoxybenzene ring. This method offers superior control over the position and nature of the new substituent, avoiding potential side reactions or issues with regioselectivity that might occur with direct substitution on the final sulfonamide.

Modifications at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound serves as a key site for structural modifications, allowing for the synthesis of a diverse range of derivatives. These modifications, primarily involving N-alkylation and N-arylation, are crucial for tuning the molecule's physicochemical properties and exploring its structure-activity relationships in various chemical contexts.

The secondary amine character of the sulfonamide nitrogen, once the benzyl group is in place, allows it to act as a nucleophile. This facilitates the introduction of additional substituents through reactions with various electrophiles. A common strategy is N-alkylation, where an alkyl halide or a similar electrophile is introduced, typically in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

Research into analogous sulfonamide structures demonstrates a variety of groups that can be introduced at this position. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide showcases the introduction of an allyl group, a common modification in medicinal chemistry. nsf.gov Similarly, the preparation of N-benzyl-3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide illustrates the incorporation of a heteroaromatic moiety, specifically a pyridinylmethyl group, onto the sulfonamide nitrogen. nih.gov This type of modification can significantly alter properties such as solubility and receptor binding capabilities.

More complex side chains can also be attached. One example involves the reaction of a pre-formed N-benzyl sulfonamide with an electrophile to create N-benzyl-4-methoxy-3-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide. This demonstrates how elaborate functional groups can be appended to the core structure, enabling the development of molecules with highly specific functions.

A summary of representative modifications at the sulfonamide nitrogen of a benzylbenzenesulfonamide core is presented below.

| Derivative Name | Group Introduced at Nitrogen | Precursor/Reagent | Reference |

|---|---|---|---|

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Allyl | Allyl Bromide | nsf.gov |

| N-Benzyl-3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | Pyridin-2-ylmethyl | 2-(Chloromethyl)pyridine | nih.gov |

| N-Benzyl-4-methoxy-3-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone |

Reaction Mechanisms and Kinetics of this compound Formation

The formation of this compound from 3,4-dimethoxybenzenesulfonyl chloride and benzylamine is a classic example of a nucleophilic substitution reaction at a sulfur center. The mechanism of sulfonyl transfer reactions has been the subject of extensive study, with the consensus pointing towards a bimolecular process. beilstein-journals.org

The reaction is generally considered to proceed through an associative, SN2-like mechanism. In this pathway, the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 3,4-dimethoxybenzenesulfonyl chloride. This leads to the formation of a trigonal bipyramidal transition state or intermediate. Subsequently, the chloride ion, a good leaving group, is expelled, and a proton is transferred from the nitrogen to a base (such as another molecule of benzylamine or a scavenger base like triethylamine), yielding the final sulfonamide product.

While electron-donating substituents on the aromatic ring of the sulfonyl chloride, such as the two methoxy groups in this case, were once thought to potentially promote a dissociative SN1-like mechanism via stabilization of a sulfonyl cation, extensive studies have largely refuted this for most conditions. beilstein-journals.org Investigations into the solvolysis of arenesulfonyl chlorides in highly ionizing solvents have shown no evidence for a changeover to an SN1 pathway, indicating the robustness of the bimolecular mechanism. beilstein-journals.org The reaction kinetics are therefore expected to be second-order, first-order in each of the reactants (the sulfonyl chloride and the amine).

In cases where further substitution occurs on the sulfonamide nitrogen (as discussed in section 2.2.3), the mechanism can differ. For example, the subsequent benzylation of a primary sulfonamide to form a secondary N-benzyl sulfonamide might proceed through an SN1-like mechanism if a reagent like benzyl bromide is used. nsf.gov This is attributed to the ability of benzyl bromide to form a highly stable benzylic carbocation, which is then readily attacked by the weakly nucleophilic sulfonamide nitrogen. nsf.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact, improve safety, and increase the efficiency of the manufacturing process. rjpn.orgjddhs.com These principles provide a framework for designing more sustainable chemical syntheses.

Waste Prevention and Atom Economy: Traditional sulfonamide synthesis often generates stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) chloride). A key green objective is to design syntheses that maximize the incorporation of all materials used into the final product (high atom economy). jddhs.com One-pot syntheses, where sequential reactions are carried out in a single reactor, can reduce waste from intermediate workups and purifications. nsf.gov

Less Hazardous Chemical Synthesis: This principle encourages the use of substances with little to no toxicity. jddhs.com This involves selecting safer solvents, reagents, and catalysts. For instance, replacing volatile and hazardous organic solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, is a desirable modification. rjpn.org

Catalysis: The use of catalytic methods is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity, often under milder conditions, while being used in small amounts. jddhs.comnih.gov For the N-alkylation step in derivative synthesis, "borrowing hydrogen" catalysis using alcohols as alkylating agents presents a green alternative to using alkyl halides. researchgate.net This method is highly atom-economical, producing only water as a byproduct. researchgate.net The use of reusable heterogeneous catalysts can also simplify product purification and reduce waste. rsc.org

Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements. rjpn.orgjddhs.com Conducting reactions at ambient temperature and pressure whenever possible reduces the energy demand. The use of microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The table below outlines the application of key green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Develop one-pot procedures for sulfonamide formation and subsequent N-alkylation. | Reduces solvent use, energy for workups, and overall waste generation. | nsf.gov |

| Atom Economy | Utilize "borrowing hydrogen" catalysis with alcohols for N-alkylation instead of alkyl halides. | Water is the only byproduct, leading to near-perfect atom economy for the substitution step. | researchgate.net |

| Less Hazardous Solvents | Replace chlorinated solvents (e.g., CH₂Cl₂) with greener alternatives like 2-MeTHF or performing reactions neat (solvent-free). | Reduces environmental impact and health hazards associated with toxic solvents. | rjpn.orgmdpi.com |

| Catalysis | Employ reusable heterogeneous catalysts for transformations. | Simplifies catalyst recovery and reuse, minimizing waste and cost. | rsc.org |

| Energy Efficiency | Explore microwave-assisted synthesis or reactions at ambient temperature. | Reduces reaction times and energy consumption, lowering the process's carbon footprint. | jddhs.commdpi.com |

Spectroscopic and Analytical Characterization Methodologies for N Benzyl 3,4 Dimethoxybenzenesulfonamide and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, chemists can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-Benzyl-3,4-dimethoxybenzenesulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) group and the 3,4-dimethoxybenzenesulfonyl moiety. The benzylic protons (CH₂) typically appear as a doublet, coupled to the N-H proton. The aromatic protons of the benzyl ring usually show a complex multiplet, while the protons on the 3,4-dimethoxyphenyl ring appear as distinct signals in the aromatic region, with splitting patterns dictated by their substitution. The two methoxy (B1213986) groups (OCH₃) would each produce a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The spectrum of this compound would show discrete signals for the benzylic carbon, the carbons of both aromatic rings, and the two methoxy carbons. nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonamide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs found in analogues like N-benzyl-4-methylbenzenesulfonamide and compounds with 3,4-dimethoxy substitution.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | ~4.3 | ~48 |

| Benzyl Aromatic C-H | 7.2-7.4 | 127-129 |

| 3,4-Dimethoxy Aromatic C-H | 6.9-7.5 | 110-125 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Aromatic C-S | - | ~132 |

| Aromatic C-O | - | 149-154 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would typically show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern is highly informative for this class of compounds. Characteristic fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation involves the cleavage of the C-N bond to form a stable benzyl cation or, more commonly, the tropylium (B1234903) ion (C₇H₇⁺), which gives a prominent peak at m/z 91.

Sulfonamide Bond Cleavage: Cleavage of the S-N bond can occur, leading to fragments corresponding to the 3,4-dimethoxybenzenesulfonyl cation and the benzylamine (B48309) radical cation.

Loss of Small Molecules: Fragmentation may also involve the loss of neutral molecules like SO₂ from the sulfonyl-containing fragments.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 307 | [C₁₅H₁₇NO₄S]⁺ | Molecular Ion (M⁺) |

| 216 | [C₈H₈O₄S]⁺ | Cleavage of N-S bond (3,4-dimethoxybenzenesulfonyl cation) |

| 151 | [C₈H₇O₂]⁺ | Loss of SO₂ from [C₈H₈O₄S]⁺ |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion from cleavage of C-N bond |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Sulfonamide Group: Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 950-860 cm⁻¹ region. nsf.gov

N-H Bond: A moderate absorption band for the N-H stretch of the secondary sulfonamide is expected around 3300-3200 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the sp²-hybridized carbons of the aromatic rings appear above 3000 cm⁻¹. C=C stretching vibrations within the rings are observed in the 1600-1450 cm⁻¹ region.

Methoxy Groups: The C-O stretching of the aryl ether linkages will produce strong bands, typically around 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

CH₂ Group: C-H stretching vibrations for the benzylic CH₂ group will be observed in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1330 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1260-1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075-1020 |

| S-N (Sulfonamide) | Stretching | 950-860 |

The sulfur atom in the sulfonamide group is expected to have a distorted tetrahedral geometry. nsf.gov The two S=O bonds are the shortest, followed by the S-N and S-C bonds. The crystal packing is likely to be stabilized by intermolecular hydrogen bonds involving the sulfonamide N-H proton as a donor and one of the sulfonyl oxygen atoms as an acceptor, potentially forming dimers or chain-like structures.

Table 4: Typical Bond Lengths and Angles for N-Benzyl-Benzenesulfonamide Analogues from X-ray Crystallography Data based on the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.64 Å |

| S-C (aromatic) Bond Length | ~1.76 Å |

| N-C (benzylic) Bond Length | ~1.47 Å |

| O=S=O Bond Angle | ~120° |

| O=S=N Bond Angle | ~107° |

| C-S-N-C Torsion Angle | Gauche (~60-90°) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products. It is the primary method for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for purity assessment.

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilane) or a Phenyl-bonded silica (B1680970) column.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) or a buffer to ensure good peak shape. The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Detection: A UV detector would be highly effective, as the two aromatic rings in the molecule will strongly absorb UV light. Detection would likely be set at a wavelength between 254 nm and 280 nm.

The retention time of the compound is a characteristic feature under specific HPLC conditions, and the area of the peak is proportional to its concentration. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound and its analogues, GC-MS offers high resolution and sensitivity. The successful analysis of sulfonamide derivatives by GC often necessitates a derivatization step to increase their volatility and thermal stability, although some compounds may be analyzed directly. mdpi.com

Research on structurally similar compounds, such as N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine, demonstrates the utility of GC-MS in distinguishing between regioisomers. bohrium.comojp.gov The chromatographic separation is typically achieved on a mid-polarity capillary column, where the elution order can be influenced by the substitution patterns on the aromatic rings. ojp.gov

The mass spectra obtained from electron ionization (EI) provide valuable structural information. The fragmentation patterns of benzenesulfonamide (B165840) derivatives are characterized by specific cleavages that yield key fragment ions. For instance, the molecular ion peak is often observed, confirming the molecular weight of the compound. researchgate.net Common fragmentation pathways for N-benzyl substituted compounds include the formation of iminium cations and other fragments originating from the benzylamine portion of the molecule. ojp.gov In the case of dimethoxy-substituted analogues, characteristic ions corresponding to the dimethoxybenzyl moiety are prominent. bohrium.comojp.gov

A study on N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers highlighted that while their EI mass spectra are quite similar, subtle differences in fragment ion abundances and the presence of unique ions can allow for their specific identification. bohrium.com For example, one regioisomer produced a unique fragment ion of significant abundance at m/z 136. bohrium.comojp.gov

The following interactive data table summarizes typical GC-MS parameters and findings for compounds analogous to this compound.

| Compound Class | Column Type | Temperature Program | Key Mass Spectral Fragments (m/z) | Reference |

|---|---|---|---|---|

| N-(dimethoxybenzyl)phenethylamines | Mid-polarity (50% phenyl, 50% dimethyl polysiloxane) | Temperature programming to achieve baseline resolution | Molecular ion, iminium cations, fragments from benzylamine moiety (e.g., 151, 121, 91) | bohrium.comojp.gov |

| Benzenesulfonamide | Shimadzu QP-5050A | Not specified | Molecular ion peak at 157 amu | researchgate.net |

Method Validation in Analytical Research for this compound

The validation of an analytical method typically encompasses the evaluation of several key parameters, as outlined by international guidelines. These parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. wu.ac.th

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net Accuracy is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. wu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netrjptonline.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. wu.ac.th

The following interactive data table provides a summary of typical validation parameters and acceptance criteria for the analysis of sulfonamide compounds, which would be applicable to a method developed for this compound.

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.99 | wu.ac.th |

| Accuracy (Recovery) | 80-120% | researchgate.net |

| Precision (RSD) | < 15% | researchgate.net |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | researchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | researchgate.net |

Computational and Theoretical Investigations of N Benzyl 3,4 Dimethoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT study on N-Benzyl-3,4-dimethoxybenzenesulfonamide would typically involve geometry optimization to determine the most stable three-dimensional conformation, including key bond lengths, bond angles, and dihedral angles. Such calculations would provide a foundational understanding of the molecule's shape and steric properties.

Despite the utility of this method, specific DFT studies detailing the optimized geometry and electronic structure of this compound are not present in the surveyed scientific literature. General studies on related sulfonamide derivatives have utilized DFT to correlate structural parameters with observed biological activities, but these findings cannot be directly extrapolated to the title compound. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound No published data is available for this compound. The table below is a representative example of parameters that would be determined in such a study.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| S-N Bond Length | The distance between the sulfur and nitrogen atoms of the sulfonamide group. | ~1.65 Å |

| C-S-N Bond Angle | The angle formed by the carbon, sulfur, and nitrogen atoms. | ~107° |

| O=S=O Bond Angle | The angle between the two oxygen atoms and the sulfur atom. | ~120° |

| Dihedral Angle (C-S-N-C) | The torsional angle defining the orientation of the benzyl (B1604629) group relative to the sulfonamide moiety. | Variable |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov A low energy gap typically suggests high reactivity. researchgate.netnih.gov For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential reaction mechanisms.

A specific HOMO/LUMO analysis for this compound has not been reported in the available literature. Studies on analogous molecules often show that the HOMO is localized on the more electron-rich portions, such as the dimethoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the sulfonamide group and the benzyl ring. researchgate.netresearchgate.net

Table 2: Representative Global Reactivity Descriptors from HOMO-LUMO Energies This table illustrates the type of data derived from FMO analysis. No specific values are available for this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. nih.gov MEP maps are invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Typically, electron-rich regions (negative potential), such as those around oxygen or nitrogen atoms, are colored red, while electron-deficient regions (positive potential), like those around acidic protons, are colored blue. researchgate.netnih.gov

There are no published MEP maps specifically for this compound. For a molecule of this structure, one would anticipate negative potential regions to be located around the sulfonyl oxygens and the methoxy (B1213986) oxygens, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the sulfonamide nitrogen would likely represent a region of positive potential.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend computational analysis to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting binding affinities and modes of interaction. Docking simulations of this compound against specific protein targets could elucidate its potential biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site.

While docking studies have been performed on a wide array of sulfonamide-containing compounds against various targets, no specific molecular docking studies featuring this compound as the ligand are available in the scientific literature. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational flexibility and the stability of ligand-receptor complexes. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational landscape, the stability of its interactions, and the influence of solvent. researchgate.net

No molecular dynamics simulation studies specifically investigating this compound have been published. Research on structurally similar compounds has utilized MD simulations to confirm the stability of docking poses and to understand the dynamic behavior that governs ligand-receptor interactions over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide (B165840) derivatives, QSAR studies are instrumental in understanding the structural features that govern their activity, allowing for the rational design of more potent and selective analogs. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

Several QSAR modeling methodologies have been successfully applied to benzenesulfonamide derivatives. These often include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of compounds with the steric and electrostatic fields surrounding them. The molecules are aligned, and the fields are calculated at various grid points. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used to predict the activity of new compounds.

2D-QSAR: This approach uses 2D descriptors such as topological indices, constitutional descriptors, and quantum chemical descriptors to build a relationship with biological activity. These models are generally faster to develop than 3D-QSAR models.

The selection of molecular descriptors is a critical step in QSAR modeling. For benzenesulfonamide derivatives, a variety of descriptors have been shown to be important for their biological activities. nih.gov

| Descriptor Type | Examples | Relevance to Benzenesulfonamides |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influence electrostatic interactions with the target protein. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Define the size and shape requirements for binding to the active site. |

| Hydrophobic | LogP, Hydrophobic fields | Crucial for membrane permeability and hydrophobic interactions within the binding pocket. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |

| Quantum Chemical | Surface tension, Refractive index | Can provide insights into the overall physicochemical behavior of the compounds. tandfonline.com |

A typical QSAR study on a series of benzenesulfonamide derivatives would involve synthesizing a library of analogs, evaluating their biological activity, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model. The insights gained from such a model can then guide the synthesis of new, more potent compounds.

Cheminformatics and Virtual Screening Applications for Analog Discovery

Cheminformatics and virtual screening are powerful tools for the discovery of novel analogs of a lead compound like this compound. These in silico techniques allow for the rapid screening of large chemical libraries to identify molecules with a high probability of being active against a specific biological target.

Virtual Screening Methodologies for Benzenesulfonamide Analogs:

Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a ligand-based approach would involve using its structure as a template to search for similar molecules in a database. Common LBVS techniques include:

Similarity Searching: This involves calculating molecular fingerprints or other descriptors for the query molecule and the database compounds and identifying those with the highest similarity score.

Pharmacophore-Based Screening: A pharmacophore model is developed based on the key structural features of known active benzenesulfonamides. This model is then used as a 3D query to screen compound libraries. researchgate.net

Machine Learning Models: Predictive models, such as those derived from QSAR studies, can be used to screen large virtual libraries and prioritize compounds for synthesis and testing.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a highly effective method for identifying new ligands. This approach involves docking candidate molecules into the binding site of the target and scoring their potential binding affinity.

Molecular Docking: This is the most common SBVS technique. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding energy, allowing for the ranking of compounds. For benzenesulfonamide derivatives, docking studies can reveal key interactions with amino acid residues in the active site, such as hydrogen bonds with the sulfonamide group.

Workflow for Analog Discovery:

A typical virtual screening workflow for discovering analogs of this compound would involve the following steps:

Target Selection and Preparation: Identification and validation of the biological target. If the structure is known, it is prepared for docking (e.g., adding hydrogens, assigning charges).

Compound Library Preparation: A large library of compounds is prepared for screening. This can include commercially available compounds, in-house libraries, or virtual libraries.

Virtual Screening Cascade: A hierarchical screening approach is often used, starting with rapid, less computationally intensive methods (like 2D similarity searching) to filter the library, followed by more rigorous methods (like molecular docking) on the smaller, enriched subset.

Hit Selection and Prioritization: The top-scoring compounds from the virtual screen are visually inspected and prioritized based on their predicted binding mode, chemical diversity, and synthetic feasibility.

Experimental Validation: The prioritized hits are then synthesized or purchased and tested in biological assays to confirm their activity.

The following table illustrates the types of interactions that might be identified through molecular docking of benzenesulfonamide analogs in a hypothetical protein active site.

| Interaction Type | Interacting Group on Benzenesulfonamide Analog | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Sulfonamide (-SO2NH-) | Serine, Threonine, Histidine |

| Ionic Interaction | Sulfonamide (deprotonated) | Arginine, Lysine |

| Hydrophobic Interaction | Benzyl group, Dimethoxybenzene ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Benzene rings | Phenylalanine, Tyrosine, Tryptophan |

By leveraging these computational approaches, researchers can efficiently explore vast chemical spaces to discover novel benzenesulfonamide analogs with improved potency, selectivity, and pharmacokinetic properties, without the need for extensive and costly high-throughput screening.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the pharmacological and biological activities of the chemical compound This compound corresponding to the detailed outline provided.

Studies detailing its effects on specific enzyme inhibition (such as Carbonic Anhydrase, Acetylcholinesterase, Glutathione S-transferase, or Urease) or its antiproliferative and cytotoxic activities against cancer cell lines (lung, breast, hepatocellular) are not present in the accessible scientific databases. Furthermore, mechanistic insights into its potential enzyme interactions or apoptosis-induction pathways have not been documented for this specific molecule.

While research exists for broader classes of related compounds, such as benzenesulfonamides or various N-benzyl derivatives, this information does not directly apply to this compound and therefore cannot be used to address the specific sections and subsections of the requested article. Consequently, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified topic as requested.

Pharmacological and Biological Activity Research of N Benzyl 3,4 Dimethoxybenzenesulfonamide in Vitro and Mechanistic Focus

Antiproliferative and Cytotoxic Activity in Cell Line Models (Non-Clinical Context)

Cell Cycle Arrest Mechanisms

There is no specific research available that details the mechanisms of cell cycle arrest induced by N-Benzyl-3,4-dimethoxybenzenesulfonamide. Studies on other novel sulfonamide derivatives have shown the ability to induce cell cycle arrest at different phases, such as G0/G1 or G2/M, in various cancer cell lines. nih.gov However, investigations to determine if this compound exhibits similar properties, and the specific molecular pathways involved, have not been published.

Investigation of Other Cellular Effects (e.g., ROS production)

Specific studies investigating the effect of this compound on other cellular processes, such as the production of reactive oxygen species (ROS), have not been identified in the reviewed literature. The capacity of a compound to induce or mitigate ROS production is a critical aspect of its cellular activity, often linked to signaling pathways, inflammation, and apoptosis. nih.gov Without dedicated experimental analysis, it is not possible to ascertain the role of this compound in cellular redox homeostasis.

Antimicrobial Activity Investigations (In Vitro and Mechanistic)

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative)

While this compound belongs to the sulfonamide class of compounds, which are known for their antimicrobial properties, specific data on its antibacterial spectrum and efficacy are not available. ontosight.ai Detailed studies reporting its minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria have not been published. Therefore, a data table of its specific antibacterial activity cannot be compiled.

Antifungal Efficacy

Similar to its antibacterial profile, there is a lack of specific research on the antifungal efficacy of this compound. Although various benzyl (B1604629) derivatives and other sulfonamides have been explored for their potential against pathogenic fungi, this specific compound has not been a subject of such published studies. chemistryjournal.netmdpi.comresearchgate.net

Mechanism of Antimicrobial Action (e.g., inhibition of folic acid synthesis)

As a member of the sulfonamide class, the presumed mechanism of antimicrobial action for this compound is the inhibition of folic acid synthesis. ontosight.ai Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for bacteria as it catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor for folic acid. Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its inhibition prevents the growth and replication of susceptible bacteria. ontosight.ai

Structure-Activity Relationship (SAR) Studies for Biological Targets

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. SAR studies are essential for optimizing lead compounds by identifying the key structural motifs responsible for biological activity. Such studies on related sulfonamide or benzyl-containing compounds have been performed to enhance potency against various targets, but this compound has not been included in these published analyses. nih.gov

Systematic Exploration of Structural Modifications and Their Impact on Activity

A detailed investigation of scientific databases and literature reveals a lack of studies that systematically modify the this compound scaffold to establish a clear structure-activity relationship. Research on analogous but different molecular series, such as N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides, has been conducted to assess their biological activities. However, this does not provide specific data on how alterations to the benzyl group, the dimethoxy-substituted phenyl ring, or the sulfonamide linker of the titular compound would affect its in vitro activity.

Consequently, there is no available data to construct a detailed table of structural modifications and their corresponding biological activities for this compound.

Identification of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features of a compound is contingent on the availability of data from biological assays and, ideally, co-crystal structures with its biological target. Given the absence of dedicated in vitro studies for this compound, no specific pharmacophore models have been proposed or validated for this molecule in the reviewed literature.

While general pharmacophoric features of the broader benzenesulfonamide (B165840) class are known for certain targets (e.g., the sulfonamide group acting as a zinc-binding group in carbonic anhydrase inhibitors), the specific contributions and spatial requirements of the N-benzyl and 3,4-dimethoxyphenyl moieties of this particular compound remain uncharacterized. Without experimental data on its biological targets and activity, any discussion of its pharmacophoric features would be purely speculative.

Applications and Future Directions in Drug Discovery Research for N Benzyl 3,4 Dimethoxybenzenesulfonamide

Potential as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for designing a variety of bioactive compounds. nih.govrsc.org The benzenesulfonamide (B165840) moiety is an outstandingly important chemical structure in medicinal chemistry, forming the basis of numerous marketed drugs. researchgate.net Its utility stems from its ability to form key electrostatic interactions with biological targets. acs.org

The N-Benzyl-3,4-dimethoxybenzenesulfonamide structure incorporates several features that enhance its potential as a privileged scaffold:

The Benzenesulfonamide Core: This central unit is a well-established pharmacophore found in drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer agents. youtube.com

The N-Benzyl Group: This substituent can be readily modified to explore interactions with hydrophobic pockets in target proteins. Variations in the benzyl (B1604629) group can significantly alter a compound's potency and selectivity.

The 3,4-Dimethoxy Substituents: These groups on the benzene (B151609) ring can influence the molecule's electronic properties and solubility, and provide additional points for hydrogen bonding, which can be critical for target engagement.

The versatility of this scaffold is demonstrated by the diverse biological activities observed in its close analogues, suggesting that the this compound framework can be adapted to target a wide range of proteins and pathways.

Table 1: Biological Activities of this compound Analogues

| Analogue Class | Biological Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| N'-benzyl-3-chloro-benzenesulfonamide derivatives | Kappa Opioid Receptor (KOR) Agonist | Pain Management | researchgate.netnih.gov |

| Indolyl N-benzyl sulfonamides | Inhibition of S100A2-p53 interaction; Metabolic Inhibition | Pancreatic Cancer | nih.govresearchgate.netresearchgate.net |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) Inhibitor | Inflammation, Thrombosis, Cancer | nih.gov |

| 3,4-Dimethoxy-benzenesulfonamide derivatives | Kynurenine (B1673888) 3-hydroxylase (KMO) Inhibitor | Neurodegenerative Diseases | evitachem.com |

| Benzenesulfonamide derivatives | Tropomyosin receptor kinase A (TrkA) Inhibitor | Glioblastoma (Brain Cancer) | mdpi.com |

Strategies for Lead Optimization and Compound Library Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). danaher.com The this compound structure offers multiple avenues for systematic modification in a lead optimization campaign. nih.govresearchgate.net

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds to understand how specific structural changes affect biological activity. For the this compound scaffold, SAR exploration could involve:

Modification of the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions to probe for additional binding interactions.

Alteration of the Benzenesulfonamide Ring: Shifting the position of the methoxy (B1213986) groups or replacing them with other functionalities to fine-tune electronic and steric properties.

Substitution on the Sulfonamide Nitrogen: Exploring alternatives to the benzyl group to modulate lipophilicity and target engagement. rsc.org

Compound Library Development: The principles of combinatorial chemistry can be applied to the this compound scaffold to rapidly generate a large collection, or library, of related compounds. nih.govnih.gov Such libraries can be screened against various biological targets to identify new hit compounds. For instance, libraries of N-benzyl sulfonamides derived from an indole (B1671886) core have been successfully synthesized and screened to identify potent agents against pancreatic cancer cell lines. nih.govresearchgate.net

Table 2: Potential Lead Optimization Approaches for the this compound Scaffold

| Molecular Component | Modification Strategy | Goal |

|---|---|---|

| Benzyl Group | Substitution on the aromatic ring (e.g., with halogens, methyl, trifluoromethyl groups) | Enhance potency, selectivity, and metabolic stability. acs.org |

| Sulfonamide Linker | Bioisosteric replacement (e.g., with an amide or reverse sulfonamide) | Improve pharmacokinetic properties and explore different binding modes. |

| 3,4-Dimethoxy Phenyl Ring | Positional isomerization of methoxy groups; replacement with other groups (e.g., hydroxyl, fluorine) | Modulate solubility, cell permeability, and target interactions. nih.gov |

| Overall Structure | Incorporate into larger, more complex molecules | Develop novel chemical entities with enhanced properties. |

Role as a Research Tool for Biological Pathway Elucidation

A key application of well-characterized small molecules in biomedical research is their use as "chemical probes" or research tools to investigate the function of specific proteins and biological pathways. An effective chemical probe must be potent, selective for its target, and suitable for use in cellular or in vivo models.

Given that derivatives of the this compound scaffold have been shown to selectively inhibit enzymes like 12-lipoxygenase and kynurenine 3-hydroxylase, or modulate receptors like the kappa opioid receptor, optimized versions of this compound could be developed into valuable research tools. researchgate.netnih.govevitachem.com For example, a potent and selective inhibitor derived from this scaffold could be used to:

Clarify the specific role of an enzyme in a disease process.

Validate a protein as a potential drug target.

Investigate the downstream effects of inhibiting a particular signaling pathway in cells.

The development of a PEG-linked benzenesulfonamide derivative has been proposed as a tool to investigate the mechanism of action for antileishmanial agents, highlighting the utility of this chemical class in pathway elucidation. rsc.org

Innovative Approaches in Medicinal Chemistry Utilizing the Compound Structure

The this compound structure is amenable to a variety of modern medicinal chemistry strategies to accelerate drug discovery.

Fragment-Based Drug Discovery (FBDD): The core scaffold or its constituent parts (e.g., the 3,4-dimethoxybenzenesulfonyl moiety) could be used as a starting "fragment" for FBDD campaigns. This approach involves identifying small, low-affinity fragments that bind to a target and then growing or linking them to create more potent lead compounds.

Structure-Based Drug Design: For targets where a high-resolution crystal structure is available, computational methods like molecular docking can be used to predict how this compound and its derivatives bind. This information can guide the rational design of new analogues with improved affinity and selectivity. For example, docking studies have been used to predict the interaction of benzenesulfonamide derivatives with targets like the TrkA receptor. mdpi.com

Multi-Target Ligand Design: There is growing interest in developing single molecules that can modulate multiple targets simultaneously, which may be beneficial for treating complex diseases like cancer or neurodegenerative disorders. The privileged nature of the benzenesulfonamide scaffold makes it an attractive starting point for designing such multi-target agents.

Unexplored Therapeutic Areas and Biological Targets for Future Inquiry

While analogues of this compound have been investigated for pain, cancer, and inflammation, many other potential applications remain unexplored. The broad utility of the benzenesulfonamide functional group suggests that this scaffold could be directed toward a wide array of biological targets.

Potential Future Research Directions:

Antiviral Agents: Structural optimization of benzenesulfonamide derivatives has led to the identification of potent inhibitors of the influenza hemagglutinin protein, suggesting a potential role for this class of compounds in treating viral infections. acs.orgnih.gov

Neurodegenerative Diseases: The identification of a 3,4-dimethoxybenzenesulfonamide (B1604715) derivative as an inhibitor of kynurenine 3-hydroxylase (KMO) opens a promising avenue for developing treatments for neurodegenerative conditions where this pathway is implicated, such as Huntington's and Alzheimer's disease. evitachem.com

Metabolic Disorders: Aldose reductase inhibitors are being investigated for the treatment of diabetic complications. The benzenesulfonamide scaffold has been used to design inhibitors of this enzyme, indicating a potential application in metabolic diseases. acs.org

Parasitic Diseases: A series of benzene sulfonamides showed good potency against Leishmania species, suggesting that the this compound scaffold could be explored for the development of new anti-parasitic drugs. rsc.org

Q & A

Q. How does the electronic environment of the 3,4-dimethoxy group influence sulfonamide reactivity?

- Methodology : Perform Hammett analysis using substituted derivatives to correlate σ values with reaction rates. Cyclic voltammetry (e.g., CH Instruments) measures oxidation potentials, linking electronic effects to redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。